molecular formula C25H22N2O5 B2719462 3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951963-42-1

3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2719462
CAS No.: 951963-42-1
M. Wt: 430.46
InChI Key: VGQDFZLIOYCOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazine derivative characterized by a fused heterocyclic core comprising a benzopyran (chromene) ring annulated with a 1,3-oxazine moiety. The compound features two key substituents: a 2,4-dimethoxyphenyl group at position 3 and a pyridin-3-ylmethyl group at position 7.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-6-7-19(23(11-18)30-2)20-10-17-5-8-22-21(24(17)32-25(20)28)14-27(15-31-22)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQDFZLIOYCOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C25H22N2O5
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 951963-42-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on the central nervous system (CNS) and potential therapeutic applications.

The compound is believed to interact with multiple targets in the CNS, particularly through:

  • G Protein-Coupled Receptors (GPCRs) : It may exhibit biased agonism at certain GPCRs, leading to selective signaling pathways that could minimize side effects associated with traditional agonists .
  • Neurotransmitter Modulation : The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Analgesic Properties

Research indicates that compounds similar in structure to 3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one exhibit analgesic effects. For instance:

  • Case Study : A related molecule was shown to have a significant analgesic effect in rodent models with reduced side effects compared to traditional opioids .

Antidepressant Activity

The compound's structural features suggest potential antidepressant effects through modulation of monoaminergic systems. Studies on similar compounds have indicated:

  • Increased Serotonin Levels : Enhancements in serotonin transmission may alleviate symptoms of depression.

In Vitro and In Vivo Studies

Study TypeFindings
In VitroDemonstrated selective binding affinity for certain GPCRs, indicating potential therapeutic targets.
In VivoRodent models showed significant pain relief with minimal adverse effects when treated with related compounds.

Safety and Toxicity

While specific toxicity data for this compound is limited, related compounds have undergone extensive safety evaluations:

  • Toxicological Profiles : Studies indicate low toxicity levels at therapeutic doses. Further research is necessary to establish a comprehensive safety profile for clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Substituents Key Features Biological Activity References
Target compound 3-(2,4-dimethoxyphenyl), 9-(pyridin-3-ylmethyl) Pyridine ring enhances π-stacking; methoxy groups improve lipophilicity. Hypothesized kinase inhibition (based on pyridine’s role in binding ATP pockets).
9-(3-Methoxybenzyl)-4-propyl-...oxazin-2-one 3-methoxybenzyl, 4-propyl Propyl chain increases hydrophobicity; methoxybenzyl enhances aromatic interactions. Not explicitly stated, but similar scaffolds show antitumor potential.
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-...oxazin-4-one 3,4-dimethoxyphenyl, 4-hydroxybutyl, trifluoromethyl Trifluoromethyl improves metabolic stability; hydroxybutyl aids solubility. Tested for tautomerization and potential as enzyme inhibitors.
9-(Ferrocenylmethyl)-...oxazin-2,8-dione Ferrocenyl group, dimethylamino Ferrocene enables redox activity; dimethylamino enhances cellular uptake. Antimalarial and antitrypanosomal activity (IC₅₀: 0.8–2.1 µM against Trypanosoma spp.)
3-Ethyl-9-(2-furylmethyl)-...oxazin-2-one Ethyl, furylmethyl Furylmethyl introduces heteroaromaticity; ethyl balances steric bulk. Structural data only; furan may influence bioavailability.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Pyridin-3-ylmethyl (target compound): Likely participates in hydrogen bonding and π-π interactions with biological targets, similar to pyridine-containing kinase inhibitors .
  • Trifluoromethyl (): Enhances metabolic stability and electron-withdrawing effects, critical for prolonged enzyme inhibition .
  • Ferrocenyl (): Redox-active moiety enables generation of reactive oxygen species (ROS), a mechanism exploited in antiparasitic agents .

Physical Properties: Melting points of analogs range from 137–166°C, influenced by substituent polarity and crystallinity (e.g., hydroxyalkyl chains lower melting points) . The target compound’s 2,4-dimethoxyphenyl group likely increases melting point compared to non-polar substituents (e.g., propyl) .

Synthetic Methodologies: Chromeno-oxazines are typically synthesized via LiAlH4-mediated reduction of intermediates or Mannich-type reactions to introduce side chains (e.g., pyridin-3-ylmethyl) . Ferrocenyl derivatives require specialized coupling reactions, as seen in the synthesis of compound 12b () .

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the key steps in synthesizing this compound, and which analytical methods are critical for confirming its structure? A: The synthesis typically involves constructing the chromeno[8,7-e][1,3]oxazine core, followed by introducing substituents like the pyridinylmethyl and dimethoxyphenyl groups via nucleophilic or catalytic coupling reactions. For structural confirmation:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6_6 or CDCl3_3 solvents) resolve aromatic protons, methoxy groups, and heterocyclic backbone signals .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight accuracy (e.g., ±0.5 ppm deviation) .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced Optimization of Synthesis Yield

Q: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses of similar chromenooxazine derivatives? A: Key strategies include:

  • Catalyst Screening : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) for aryl-amine bonds, optimizing ligand-to-metal ratios .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require purification to remove residual traces .
  • Temperature Control : Stepwise heating (e.g., reflux vs. microwave-assisted) to minimize side reactions in cyclization steps .
  • Chromatographic Purification : Flash chromatography or HPLC to isolate high-purity fractions, addressing challenges like low yields (~50–60%) in final steps .

Resolving Ambiguities in Structural Data

Q: How are discrepancies in NMR or crystallographic data addressed for complex heterocyclic systems like this compound? A:

  • 2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and carbon-proton connectivity, resolving overlapping signals in aromatic regions .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and ring conformations, though crystal growth may require trial of multiple solvents (e.g., ethanol/water mixtures) .
  • DFT Calculations : Predict 13C^{13}C chemical shifts to cross-validate experimental NMR assignments .

Evaluating Biological Activity: Anti-inflammatory Potential

Q: What methodologies are used to assess the anti-inflammatory activity of this compound and its derivatives? A:

  • In Vitro Assays : Inhibition of COX-2 or IL-6 production in LPS-stimulated macrophages, comparing IC50_{50} values against reference drugs (e.g., indomethacin) .
  • In Vivo Models : Carrageenan-induced paw edema in rodents, measuring dose-dependent reduction in swelling over 6–24 hours .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methoxy vs. nitro groups) to correlate electronic effects with activity .

Mechanistic Insights into Key Reactions

Q: How can researchers investigate the reaction mechanisms involved in forming the chromenooxazine core? A:

  • Kinetic Studies : Monitoring intermediate formation via time-resolved HPLC or in-situ IR to identify rate-limiting steps .
  • Isotope Labeling : Using 18O^{18}O-labeled reagents to trace oxygen incorporation during cyclization .
  • Computational Modeling : DFT studies to map energy barriers for ring-closing steps (e.g., oxazine vs. competing pyrrolidine formation) .

Addressing Data Contradictions: Purity vs. Bioactivity

Q: How should researchers interpret discrepancies between spectroscopic purity and bioactivity results? A:

  • Impurity Profiling : LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) that may antagonize bioactivity .
  • Dose-Response Validation : Re-testing purified batches to rule out batch-specific artifacts .
  • Solubility Adjustments : Use of co-solvents (e.g., DMSO/PBS) to ensure compound solubility does not skew assay results .

Designing Derivatives for Enhanced Properties

Q: What strategies are employed to modify substituents and improve pharmacokinetic properties? A:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring to enhance metabolic stability .
  • Prodrug Approaches : Esterification of hydroxyl groups to improve oral bioavailability .
  • LogP Optimization : Balancing lipophilicity (e.g., replacing morpholinopropyl with piperazinyl groups) to modulate blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.